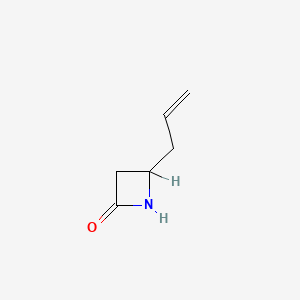

2-Azetidinone, 4-(2-propenyl)-

Description

Significance of the Azetidinone Scaffold in Chemical Research

The azetidin-2-one, or β-lactam, ring is a four-membered nitrogen-containing heterocycle that is a cornerstone of medicinal chemistry. researchgate.netiipseries.org It is the key structural component in a vast array of antibiotic agents, including penicillins, cephalosporins, carbapenems, and monobactams. derpharmachemica.comijcrt.orgresearchgate.net The antibacterial activity of these drugs stems from the β-lactam ring's ability to inhibit bacterial cell wall synthesis. researchgate.net

Beyond its well-established role in antibiotics, the azetidinone scaffold has garnered significant attention for a broad spectrum of other pharmacological activities. researchgate.netderpharmachemica.com These include antifungal, anticancer, anti-inflammatory, and anticonvulsant properties. researchgate.netderpharmachemica.com The strained nature of the β-lactam ring makes it a useful synthon for accessing a variety of other nitrogen-containing compounds, such as β-amino acids and β-amino alcohols. mdpi.combhu.ac.in This reactivity, combined with its diverse biological profile, has made the azetidinone core a "privileged scaffold" in medicinal chemistry and drug discovery. researchgate.net

Academic Importance of the 4-(2-Propenyl) Substituent in Synthetic Design

The presence of a 4-(2-propenyl) or 4-allyl group on the azetidinone ring provides a reactive handle for a wide range of chemical transformations. This substituent is particularly valuable in synthetic design as it can participate in various reactions, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

The allyl group can undergo a variety of reactions, including:

Radical additions: The double bond of the allyl group can react with radicals, enabling the formation of new carbon-carbon bonds. clockss.org

Allylation reactions: The allyl group can be transferred to other molecules, a process known as allylation. clockss.orgacs.org

Ring-closing metathesis: This powerful reaction can be used to form new rings by reacting the allyl group with another double bond within the same molecule. rsc.org

Ozonolysis: Cleavage of the double bond by ozone can lead to the formation of aldehydes, which can be further functionalized. bhu.ac.in

These reactions highlight the synthetic utility of the 4-(2-propenyl) substituent, making 2-Azetidinone, 4-(2-propenyl)- a valuable intermediate in the synthesis of a wide range of organic compounds, including analogues of biologically active molecules. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-prop-2-enylazetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-2-3-5-4-6(8)7-5/h2,5H,1,3-4H2,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNKLLZTVWHLOJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CC(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50988142 | |

| Record name | 4-(Prop-2-en-1-yl)-3,4-dihydroazet-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68485-52-9 | |

| Record name | 2-Azetidinone, 4-(2-propenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068485529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Prop-2-en-1-yl)-3,4-dihydroazet-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

The chemical and physical properties of 2-Azetidinone, 4-(2-propenyl)- are crucial for its handling and application in synthesis. While specific experimental data can vary, the following table summarizes some of its key properties.

| Property | Value |

| Molecular Formula | C6H9NO |

| Molecular Weight | 111.14 g/mol |

| Appearance | Typically a colorless oil or low-melting solid |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Solubility | Soluble in many organic solvents like dichloromethane (B109758), chloroform, and ethyl acetate (B1210297). |

Synthesis of 2 Azetidinone, 4 2 Propenyl

The most common method for synthesizing 2-azetidinones is the Staudinger cycloaddition, a [2+2] cycloaddition reaction between a ketene (B1206846) and an imine. researchgate.netmdpi.com In the case of 4-allyl-2-azetidinone, this would typically involve the reaction of an appropriate imine with a ketene derived from pentenoyl chloride. nih.gov

Another approach involves the modification of a pre-existing β-lactam ring. For instance, a 4-substituted β-lactam with a suitable leaving group can undergo nucleophilic substitution with an allyl organometallic reagent. clockss.org The synthesis of 4-(haloalkyl)-2-azetidinones has also been explored as precursors to functionalized azetidinones. acs.org

Chemical Reactions of 2 Azetidinone, 4 2 Propenyl

The reactivity of 2-Azetidinone, 4-(2-propenyl)- is dominated by the chemistry of the β-lactam ring and the allyl group.

Ring-Opening Reactions: The strained β-lactam ring is susceptible to nucleophilic attack, leading to ring-opening. bhu.ac.in For example, reaction with sodium methoxide (B1231860) in methanol (B129727) can lead to the formation of a methyl 5-(alkylamino)pentenoate. acs.org Hydrolysis with acid or base will yield the corresponding β-amino acid. bhu.ac.in

Reactions of the Allyl Group: As mentioned previously, the allyl group is a versatile functional group. It can participate in various addition and cycloaddition reactions. For instance, intramolecular Diels-Alder reactions of 2-azetidinone-tethered trienes have been used to construct fused tricyclic β-lactams. acs.org Radical additions to the allyl group provide a pathway to introduce a variety of substituents at the terminus of the side chain. clockss.org

Reduction: The carbonyl group of the azetidinone can be reduced to a methylene (B1212753) group using reagents like diborane (B8814927) or lithium aluminum hydride, yielding the corresponding azetidine (B1206935). acs.org

Spectroscopic Data

Cycloaddition Approaches to 4-Substituted Azetidinones

Cycloaddition reactions represent a powerful and atom-economical strategy for the construction of the 2-azetidinone ring. These methods involve the formation of multiple carbon-carbon or carbon-heteroatom bonds in a single step, often with high stereocontrol.

Staudinger Reaction and Ketene-Imine Cycloadditions

The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, remains one of the most fundamental and widely utilized methods for synthesizing 2-azetidinones. mdpi.com Discovered by Hermann Staudinger in 1907, this reaction's versatility allows for the preparation of a wide array of substituted β-lactams. mdpi.comchemijournal.com The reaction mechanism, particularly its stereoselectivity, can be complex and is influenced by the nature of the reactants and reaction conditions. mdpi.com

Ketenes are typically generated in situ from acyl chlorides by treatment with a tertiary amine, such as triethylamine (B128534), and are then trapped by an imine to yield the azetidinone. mdpi.com For instance, the reaction of an appropriate imine with crotonyl chloride under reflux conditions in the presence of triethylamine in dichloromethane (B109758) can produce 3-vinyl-2-azetidinones. mdpi.com

The stereochemical outcome of the Staudinger reaction is a critical aspect. For example, the cycloaddition of ketenes with imines derived from chloral (B1216628) has been shown to proceed with high stereoselectivity, predominantly yielding the cis-isomer. nih.gov Similarly, chiral imines derived from D-(+)-glucose have been used to achieve asymmetric synthesis of β-lactams, resulting in the formation of cis-β-lactams with high diastereoselectivity. nih.gov In some cases, the choice of base and solvent can control the stereochemical outcome, allowing for the selective formation of either cis or trans isomers. nih.gov

[2+2]-Cycloadditions Involving Dienes and Isocyanates for 4-Alkenyl-2-azetidinones

The [2+2] cycloaddition of isocyanates with alkenes, particularly dienes, provides a direct route to 4-alkenyl-2-azetidinones. Chlorosulfonyl isocyanate (CSI) is a highly reactive reagent often employed in these reactions. nih.govacs.org The reaction of CSI with dienes can lead to the formation of a β-lactam intermediate, which can be further functionalized.

For example, chiral vinyl ethers attached to a solid support have been shown to undergo [2+2] cycloaddition with CSI. nih.gov Subsequent intramolecular alkylation of the β-lactam nitrogen can lead to the formation of bicyclic systems like clavams and oxacephams. nih.gov Furthermore, 4-alkenyl-2-azetidinone systems can be transformed into bicyclic β-lactam carboxylic esters through a tandem Ireland-Claisen rearrangement and subsequent alkene metathesis. nih.gov

The versatility of this approach allows for the synthesis of a variety of structurally diverse β-lactams. The reaction conditions and the nature of the diene and isocyanate play a crucial role in determining the efficiency and stereoselectivity of the cycloaddition.

Aza-Paterno-Büchi Photocycloaddition Strategies in Azetidine (B1206935) Synthesis

The aza-Paterno-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is a highly atom-economical method for synthesizing azetidines. nih.govresearchgate.net This reaction, analogous to the Paternò-Büchi reaction for oxetane (B1205548) synthesis, involves the photochemical excitation of an imine, which then undergoes cycloaddition with an alkene. nih.gov

While this method is conceptually direct, its application has been met with challenges, primarily due to the rapid E/Z isomerization of the imine excited state, which can compete with the desired cycloaddition. researchgate.net Consequently, many successful examples have utilized cyclic imines or intramolecular variants to overcome this limitation. researchgate.net

Recent research has focused on overcoming these challenges. For instance, visible-light-mediated aza-Paternò-Büchi reactions have been developed, offering a milder and more selective approach to azetidine synthesis. springernature.com These methods often employ a photosensitizer to facilitate the reaction. Intramolecular versions of the reaction have also been explored, enabling the synthesis of complex, tricyclic azetidine structures with high levels of saturation from unactivated alkenes. acs.org

Table 1: Comparison of Aza-Paterno-Büchi Reaction Strategies

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Intermolecular | Cycloaddition between separate imine and alkene molecules. | Direct access to a wide range of azetidines. | Competing E/Z isomerization of the imine excited state can lower yields. researchgate.net |

| Intramolecular | The imine and alkene moieties are part of the same molecule. | Overcomes challenges of intermolecular reactions, often leading to higher efficiency and stereoselectivity. researchgate.net | Requires synthesis of specific precursors containing both functional groups. |

| Visible-Light-Mediated | Utilizes visible light and a photosensitizer. | Milder reaction conditions, potentially improved selectivity. springernature.com | Requires careful selection of photosensitizer and reaction conditions. |

Hetero Diels-Alder Cyclocondensation with 4-Formyl Substituted Azetidinones

The hetero-Diels-Alder reaction offers a powerful tool for the construction of six-membered heterocyclic rings. In the context of azetidinone chemistry, 4-formyl substituted azetidinones can act as dienophiles in cycloaddition reactions with activated dienes.

A notable example is the cyclocondensation of 1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky's diene) with 4-formyl substituted azetidinones. unimi.it This reaction leads to the stereoselective synthesis of new β-lactams fused to a dihydropyranone ring. The stereoselectivity of this process is a key feature, allowing for the controlled formation of complex bicyclic structures.

The use of chiral catalysts, such as dirhodium(II) carboxamidates, has enabled the development of asymmetric hetero-Diels-Alder reactions. researchgate.net These catalytic systems can achieve high enantioselectivity and diastereoselectivity in the cycloaddition of dienes with aldehydes, providing a pathway to optically active dihydropyranones. researchgate.net This methodology can be extended to the synthesis of complex natural products.

Ring-Forming Reactions and Cyclizations

Besides cycloaddition reactions, ring-forming cyclizations of acyclic precursors are also a vital strategy for the synthesis of the 2-azetidinone core.

Grignard Reagent-Mediated Cyclization of β-Amino Esters to 2-Azetidinones

The cyclization of β-amino esters to form 2-azetidinones is a well-established method. researchgate.net One approach involves the use of Grignard reagents to facilitate the ring closure. This method typically involves the reaction of a β-amino ester with a Grignard reagent, which acts as a base to deprotonate the amine and as a nucleophile to activate the ester carbonyl group, leading to intramolecular cyclization.

This methodology has been applied to the synthesis of various substituted β-lactams. The choice of the Grignard reagent and the reaction conditions are critical for achieving good yields and avoiding side reactions. This classical approach continues to be a valuable tool in the synthesis of the 2-azetidinone ring system. researchgate.net

Intramolecular Alkylation Strategies for Azetidinone Ring Closure

The formation of the azetidinone ring, a strained four-membered lactam, can be effectively achieved through intramolecular cyclization. One prominent strategy involves the base-assisted intramolecular alkylation of N-substituted chloroacetyl amino acid derivatives. acs.org This method provides a direct route to 4-substituted-4-carboxy-2-azetidinones, which are valuable precursors. acs.org

A systematic study has demonstrated the synthesis of 3-unsubstituted 4-alkyl-4-carboxy-2-azetidinones using this approach. acs.org The process begins with N-benzyl-N-chloroacetyl amino acid derivatives, which, upon treatment with a suitable base, undergo an intramolecular Nα-Cα-cyclization. acs.org This reaction has been shown to produce β-lactams with quaternary centers at the C4 position. acs.org For instance, the cyclization of phenylalanine and leucine (B10760876) derivatives resulted in the corresponding β-lactam products with moderate enantioselectivity, suggesting that the reaction may proceed through planar enolate intermediates possessing dynamic chirality. acs.org

Another variation of this strategy is the enolate-mediated intramolecular cyclization to form the C3–C4 bond of the β-lactam ring. researchgate.net This approach has been successful in producing quaternary β-lactams with a high degree of stereoselectivity, often leveraging the "memory of chirality" phenomenon. researchgate.net

Electroreductive Intramolecular Cross-Coupling Methods for Azetidinone Synthesis

Electrochemistry offers a unique method for synthesizing azetidin-2-ones through intramolecular cross-coupling. acs.org This technique involves the electroreduction of α-iminoesters, which can be prepared from α-amino acids. The process facilitates an intramolecular coupling between the imine and ester functionalities to form the azetidinone ring. acs.org

Research has shown that enantiomerically pure or enriched azetidin-2-ones can be obtained in fair yields through the electroreduction of enantiopure aromatic α-iminoesters. acs.org The presence of trimethylsilyl (B98337) chloride (TMSCl) is essential to promote this electroreductive intramolecular coupling. The reaction is typically carried out in a solution of tetrabutylammonium (B224687) perchlorate (B79767) in tetrahydrofuran (B95107) (THF) with triethylamine. acs.org It is noted that some degree of racemization can occur under these electroreductive conditions. acs.org

Strain-Release Homologation Techniques in Azetidine Formation

The synthesis of the azetidine core can be accomplished using strain-release-driven homologation, a modern approach that exploits the high ring strain of precursors like azabicyclo[1.1.0]butane (ABB). acs.orgresearchgate.net This methodology allows for the modular and stereospecific construction of azetidines. acs.org

The process typically involves the generation of azabicyclo[1.1.0]butyl lithium. This species is then trapped with a boronic ester to form an intermediate boronate complex. acs.orgbris.ac.uk Upon N-protonation, for example with acetic acid, this complex undergoes a 1,2-migration. This migration is driven by the release of ring strain, leading to the cleavage of the central C–N bond and the formation of a homologated azetidinyl boronic ester. acs.orgbris.ac.uk This technique is versatile, accommodating primary, secondary, tertiary, aryl, and alkenyl boronic esters with complete stereospecificity. acs.org The resulting azetidinyl boronic esters are valuable intermediates that can be further functionalized. acs.orgbris.ac.uk Strategies have also been developed for the N-arylation of the resulting azetidines via SNAr reactions or Buchwald–Hartwig couplings in a single pot. rsc.org

Ti(IV)-Mediated Coupling Routes for Azetidine Synthesis

Titanium(IV)-mediated coupling presents another effective route for synthesizing the azetidine ring, particularly for creating spirocyclic NH-azetidines. nih.govrsc.org This method utilizes oxime ethers as starting materials, which react with either an alkyl Grignard reagent or a terminal olefin in the presence of a Ti(IV) catalyst, such as Ti(Oi-Pr)4. nih.govrice.edu

The reaction is proposed to proceed through a Kulinkovich-type mechanism. nih.govrsc.org In this pathway, a titanacyclopropane intermediate is formed, which acts as a 1,2-aliphatic dianion equivalent. nih.govresearchgate.net This intermediate then inserts into the 1,2-dielectrophilic oxime ether, ultimately yielding the N-heterocyclic four-membered ring. nih.gov This transformation provides moderate yields of previously unreported and structurally diverse NH-azetidines in a single step. nih.govresearchgate.net The scope of the reaction has been evaluated with various terminal olefins, further validating the proposed Kulinkovich-type mechanism. rice.edu

Table 1: Ti(IV)-Mediated Synthesis of NH-Azetidines from Terminal Olefins Reaction conditions: Terminal olefin, Et2O, oxime, and Ti(Oi-Pr)4 were combined before the addition of Cyclopentylmagnesium bromide. The reaction was quenched with aqueous citric acid. Data sourced from researchgate.net.

| Entry | Terminal Olefin | Product | Yield (%) |

|---|---|---|---|

| 1 | 1-Octene | 2-hexyl-2-methyl-1-azaspiro[3.5]nonane | 45 |

| 2 | Styrene | 2-methyl-2-phenyl-1-azaspiro[3.5]nonane | 38 |

| 3 | 4-Chlorostyrene | 2-(4-chlorophenyl)-2-methyl-1-azaspiro[3.5]nonane | 35 |

Functionalization and Derivatization from Precursors

Allylation of 4-Oxoazetidine-2-carbaldehydes

The introduction of the 4-(2-propenyl) group, a key feature of the target compound, can be achieved through the allylation of a suitable precursor such as 4-oxoazetidine-2-carbaldehyde. acs.orgnih.gov The stereoselectivity of this addition is highly dependent on the choice of the allylating agent and the Lewis acid or metal mediator used. acs.org

Studies have investigated various conditions for the allylation of both racemic and optically pure 4-oxoazetidine-2-carbaldehydes. acs.orgnih.gov The reaction of these aldehydes with different propenylmetal reagents derived from elements like bismuth, indium, magnesium, silicon, and tin has been explored. acs.org While chemical yields are generally good, the diastereoselectivity of the process varies significantly. acs.org

For instance, the tin(IV) chloride-promoted addition of allyltrimethylsilane (B147118) to 4-oxoazetidine-2-carbaldehydes provides high diastereoselectivity and good yields. acs.orgnih.gov A boron trifluoride-diethyl ether-promoted reaction with allyltributylstannane (B1265786) results in slightly lower diastereoselectivity but with the same facial preference. acs.orgnih.gov In contrast, indium-promoted allylation shows a reverse diastereofacial preference, though the selectivity is not considered synthetically useful. acs.orgnih.gov

Table 2: Diastereoselective Allylation of 4-Oxoazetidine-2-carbaldehyde Data sourced from acs.org.

| Entry | Allylating Agent | Lewis Acid / Mediator | Yield (%) | Diastereomeric Ratio (anti:syn) |

|---|---|---|---|---|

| 1 | Allyltrimethylsilane | SnCl₄ | 85 | >99:1 |

| 2 | Allyltributylstannane | BF₃·OEt₂ | 82 | 95:5 |

| 3 | Allyl bromide | In | 90 | 33:67 |

| 4 | Allyl bromide | Zn | 88 | 50:50 |

Stereoselective Substitution Reactions on 4-Substituted Azetidinone Scaffolds

Once the azetidinone ring is formed, further modifications, particularly at the C4 position, are crucial for synthesizing diverse derivatives. Stereoselective substitution reactions on 4-substituted azetidinone scaffolds are well-established. A common strategy involves using a good leaving group at the C4 position, such as an acetoxy group. scite.airesearchgate.net

The reaction of 4-acetoxy-2-azetidinones with various nucleophiles often proceeds through an elimination-addition mechanism. scite.ai This process is believed to involve a highly reactive and unstable 1-azetin-4-one intermediate. scite.ai This intermediate is then attacked by the nucleophile to yield the final 4-substituted product. scite.ai This method has been used to introduce a variety of functional groups onto the β-lactam ring. scite.airesearchgate.net

For example, the substitution of the 4-acetoxy group on (2R,3R)-3-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate (B1210297) with a Reformatsky reagent occurs with complete stereochemical control, yielding exclusively the trans diastereoisomer. researchgate.net Similarly, the displacement of the 4-acetoxy group with allylic alcohols, promoted by zinc acetate, provides a direct route to 4-alkoxy-β-lactams, which can serve as precursors for further transformations. beilstein-journals.org The reactivity of related scaffolds, such as 2-(2-mesyloxyethyl)azetidines, with nucleophiles has also been explored, leading to the stereoselective preparation of various substituted azaheterocycles through an SN2-type ring-opening of a transient bicyclic intermediate. acs.org

Multi-Component Reaction Designs for Azetidinone Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, atom-economical step. mdpi.com One of the most prominent and widely utilized MCRs for the synthesis of β-lactams is the Staudinger [2+2] cycloaddition. rsc.orgresearchgate.netorganic-chemistry.org This reaction typically involves the cycloaddition of a ketene with an imine to form the four-membered azetidinone ring. organic-chemistry.orgnih.gov

The synthesis of 2-Azetidinone, 4-(2-propenyl)- can be envisioned through a multi-component approach where an appropriate allylic imine undergoes a Staudinger cycloaddition with a ketene, which can be generated in situ. For instance, the reaction of an imine derived from allylamine (B125299) and an aldehyde with a ketene generated from an acyl chloride and a tertiary amine would yield the desired 4-allyl-substituted β-lactam. The stereochemical outcome of the Staudinger reaction, yielding either cis or trans β-lactams, is highly dependent on the reaction conditions and the nature of the substituents on both the imine and the ketene. nih.gov

A plausible multi-component reaction for the synthesis of a derivative of 2-Azetidinone, 4-(2-propenyl)- is outlined below. This reaction would involve an aldehyde, an amine (allylamine), and an acid chloride (for in situ ketene generation) as the key components.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Base | Product | Key Features |

| Aromatic Aldehyde | Allylamine | Acetoxyacetyl chloride | Triethylamine | cis-3-Acetoxy-1-allyl-4-aryl-2-azetidinone | Forms two new stereocenters; stereoselectivity is crucial. |

| Formaldehyde | Allylamine | Phenylacetyl chloride | Proton Sponge | 1-Allyl-4-phenyl-2-azetidinone | Utilizes a non-nucleophilic base to generate the ketene. |

| Glyoxal | Allylamine | Chloroacetyl chloride | Diisopropylethylamine | 1,1'-(1,2-Dioxoethane-1,2-diyl)bis(4-allyl-3-chloro-2-azetidinone) | Potential for creating bis-β-lactam structures. |

This table presents hypothetical multi-component reaction designs based on established principles of the Staudinger reaction for the synthesis of 4-allyl-2-azetidinone derivatives.

Detailed research has demonstrated the feasibility of such transformations. For example, the reaction of imines with ketenes generated from various acid chlorides in the presence of a base like triethylamine is a well-established method for producing a wide array of substituted β-lactams. mdpi.com The versatility of this approach allows for the introduction of diverse functionalities at the N-1, C-3, and C-4 positions of the azetidinone ring. rsc.org

C-H Activation in Azetidine Synthesis

The direct functionalization of otherwise inert C-H bonds has revolutionized synthetic organic chemistry, offering a more efficient and atom-economical alternative to traditional pre-functionalization strategies. rsc.org In the context of azetidinone synthesis, intramolecular C-H activation has emerged as a powerful method for the formation of the strained four-membered ring. rsc.org

Palladium-catalyzed intramolecular amination of C(sp³)-H bonds is a particularly relevant strategy. researchgate.netsnnu.edu.cn This approach typically involves a substrate containing a suitably positioned amine or amide group and a C-H bond that can be activated by a palladium catalyst. The key step is the palladium-mediated formation of a C-N bond to close the azetidinone ring.

For the synthesis of 2-Azetidinone, 4-(2-propenyl)-, a precursor molecule containing an allylic C-H bond and a nitrogen-containing directing group could be employed. The palladium catalyst would selectively activate a C-H bond on the allyl group, followed by intramolecular amination to construct the β-lactam ring. The presence of the double bond in the allyl group is generally well-tolerated in these catalytic systems. researchgate.net

The following table outlines a conceptual framework for the synthesis of 2-Azetidinone, 4-(2-propenyl)- and its derivatives using C-H activation.

| Substrate | Catalyst System | Oxidant | Product | Key Features |

| N-protected 4-pentenamide | Pd(OAc)₂ / Ligand | PhI(OAc)₂ | 4-(2-Propenyl)-2-azetidinone derivative | Direct formation of the β-lactam ring via C-H amination. |

| Homoallylic N-nosyl carbamate | Pd(II)/bis-sulfoxide | Benzoquinone | Oxazolidinone-fused β-lactam | Demonstrates late-stage functionalization of a β-lactam containing an allyl group. nih.gov |

| N-benzyl picolinamide (B142947) derivative | Pd(OAc)₂ / AgOAc | CuCl₂ | Benzazetidine derivative | Highlights the ability to form strained four-membered rings via C-H activation. rsc.org |

This table illustrates potential C-H activation strategies for the synthesis of 4-allyl-2-azetidinone and related structures based on published methodologies.

Research has shown that palladium(II)/bis-sulfoxide catalyzed allylic C-H amination can be used to diversify structures containing a sensitive β-lactam core. nih.gov This underscores the potential for applying C-H activation to substrates already containing an allyl group to introduce further complexity or to form the azetidinone ring itself. The choice of ligand and oxidant is crucial for achieving high selectivity and yield in these transformations. researchgate.netsnnu.edu.cn

Ring-Opening Reactions and Derivatization

The strain within the four-membered azetidinone ring makes it susceptible to nucleophilic attack, leading to ring-opened products. bhu.ac.in This reactivity is a cornerstone for the derivatization of β-lactams.

The β-lactam ring of 2-azetidinones is significantly more reactive towards nucleophiles than acyclic amides due to substantial ring strain. bhu.ac.in This increased electrophilicity at the carbonyl carbon facilitates nucleophilic attack, resulting in the cleavage of the acyl-nitrogen bond. bhu.ac.in

Nucleophilic ring-opening of 2-azetidinones provides a straightforward route to β-amino acids and their derivatives. bhu.ac.in For instance, hydrolysis of the β-lactam ring under basic conditions yields β-amino acids. bhu.ac.in Similarly, reaction with amines leads to the formation of β-amino amides. bhu.ac.in

The regioselectivity of ring-opening in unsymmetrically substituted azetidines is influenced by the electronic nature of the substituents. magtech.com.cn For azetidines bearing unsaturated groups like aryl or 1-alkenyl at the 2-position, nucleophilic attack preferentially occurs at the carbon adjacent to the unsaturated moiety. magtech.com.cn This is attributed to the stabilization of the transition state through conjugation. magtech.com.cn In the case of 2-alkylazetidines, sterically bulky or strong nucleophiles tend to attack the less substituted carbon atom adjacent to the nitrogen. magtech.com.cn

Recent studies have demonstrated the use of various nucleophiles for the ring-opening of azetidines. For example, methanol-promoted ring-opening of enantiopure cis- and trans-2,4-disubstituted azetidines has been shown to produce 1,3-amino ethers. rsc.org The stereochemistry of the starting azetidine dictates the stereochemical outcome of the product. rsc.org Gold-catalyzed reactions of 2-alkynylazetidines with alcohols lead to δ-amino-α,β-unsaturated ketones through nucleophilic attack and subsequent ring-opening. researchgate.net Furthermore, the reaction of N-alkyl azetidines with cyanogen (B1215507) bromide can result in ring-opened 3-bromo–N-cyanamides. researchgate.net

While ring-opening is a common transformation, ring contraction of azetidine derivatives offers a pathway to other strained ring systems, such as aziridines. One reported method for the synthesis of azetidines involves the ring contraction of α-bromo N-sulfonylpyrrolidinones in the presence of potassium carbonate, which allows for the incorporation of various nucleophiles. organic-chemistry.org

Olefin Metathesis Reactions of 4-(2-Propenyl) Azetidinones

The presence of the 4-(2-propenyl) group on the 2-azetidinone core opens up a vast array of synthetic possibilities through olefin metathesis. This powerful carbon-carbon bond-forming reaction, catalyzed by ruthenium or molybdenum complexes, allows for the construction of diverse and complex molecular architectures from simple olefinic precursors. core.ac.ukorganic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgwikipedia.orgillinois.edu

Ring-closing metathesis (RCM) is a powerful intramolecular reaction that utilizes a diene substrate to form a cyclic alkene, with the concomitant release of a small volatile olefin like ethylene (B1197577). wikipedia.org In the context of 4-(2-propenyl)-2-azetidinones, RCM is extensively used to synthesize bicyclic and polycyclic structures where a new ring is fused to the β-lactam core. acs.orgnih.govresearchgate.netnih.govacs.org

By introducing a second alkenyl chain elsewhere in the molecule, typically at the N1 position, RCM can be employed to create fused ring systems of varying sizes. acs.org This strategy has been successfully applied to generate derivatives of 1-azabicyclo[4.2.0]octan-8-one and 1-azabicyclo[5.2.0]nonan-9-one, among others. acs.org The choice of catalyst, such as Schrock's molybdenum carbene or Grubbs' ruthenium carbenes, can influence the efficiency and outcome of the reaction. acs.org

For example, Ugi adducts derived from 4-oxoazetidine-2-carboxaldehydes have been used as precursors for the synthesis of unique 2-azetidinones fused to medium-sized rings via RCM. nih.govresearchgate.net Additionally, bis-4-spiro-fused-β-lactams have been prepared and subsequently subjected to RCM to form macrocycles, although the success of the macrocyclization can be dependent on the length of the linker between the two olefinic chains. nih.govacs.orgmdpi.com

Table 1: Examples of Catalysts Used in Ring-Closing Metathesis of Azetidinone Derivatives

| Catalyst Name | Catalyst Structure | Typical Application | Reference |

|---|---|---|---|

| Grubbs' Catalyst (1st Gen) | Cl₂(PCy₃)₂Ru=CHPh | General RCM | acs.org |

| Grubbs' Catalyst (2nd Gen) | (IMesH₂)(PCy₃)Cl₂Ru=CHPh | More active for challenging RCM | core.ac.uk |

| Hoveyda-Grubbs (2nd Gen) | (IMesH₂)(C₉H₈O)Cl₂Ru=CHPh | Enhanced stability and activity | core.ac.ukresearchgate.net |

| Schrock's Catalyst | [(CF₃)₂MeCO]₂Mo(=CHCMe₂Ph)(=NC₆H₃-2,6-iso-Pr₂) | High activity for hindered substrates | acs.org |

(IMesH₂ = 1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene; PCy₃ = Tricyclohexylphosphine)

Cross-metathesis (CM) is an intermolecular metathesis reaction between two different olefins. organic-chemistry.orgillinois.edu This reaction is a powerful tool for introducing new functional groups onto the 4-(2-propenyl) side chain of the 2-azetidinone. core.ac.ukfluorine1.ruu-szeged.hu By reacting the 4-allyl group with a variety of functionalized olefins, a diverse library of β-lactam derivatives can be generated. core.ac.ukconsensus.appmdpi.com

A significant challenge and opportunity in the CM of di-olefinated β-lactams is the chemodiscrimination between the different olefinic bonds. core.ac.ukconsensus.app Researchers have investigated the selective functionalization of one olefin in the presence of another. core.ac.ukconsensus.app For instance, in divinyl-substituted azetidinones, it has been observed that under specific conditions with certain catalysts, such as the Hoveyda-Grubbs 2nd generation catalyst, one vinyl group can be selectively reacted over the other. core.ac.uk This selectivity allows for the stepwise functionalization of the molecule, leading to highly complex and diverse structures. core.ac.ukresearchgate.netfluorine1.ruconsensus.app

The stereocontrolled synthesis of fluorine-containing acyclic β-lactams has been achieved through a strategy involving ring-opening metathesis of unsaturated bicyclic azetidinones followed by cross-metathesis with fluorinated olefins. fluorine1.ru These transformations were performed under various conditions to study the chemodiscrimination of the olefin bonds. fluorine1.ru

Enyne metathesis is a variation of olefin metathesis that involves the reaction of an alkene with an alkyne to produce a 1,3-diene. organic-chemistry.orgnih.govrsc.orgchim.it This reaction can be performed intramolecularly (ring-closing enyne metathesis, RCEYM) or intermolecularly. organic-chemistry.org

In the synthesis of β-lactam derivatives, enyne metathesis provides a route to bicyclic systems containing a conjugated diene moiety. acs.orgresearchgate.netresearchgate.net For example, a (3S,4R)-(-)-3-[(1R)-(tert-butyldimethylsilyl)oxyethyl]-1-(5-oxa-oct-7-en-2-yn-1-yl)-4-(2-propenyl)azetidin-2-one has been converted into a bicyclic β-lactam conjugated diene via a tandem ring-closing enyne and diene metathesis reaction. acs.org Carbacephem and carbapenem (B1253116) derivatives have also been synthesized from enyne precursors prepared from 4-acetoxy-azetidinone. nih.gov

Rearrangement and Cycloisomerization Processes

Baeyer-Villiger Oxidation of β-Lactam Aldehydes to 4-(Formyloxy)-2-azetidinones

The Baeyer-Villiger oxidation offers a unique method for the stereoselective synthesis of 3-substituted 4-(formyloxy)-2-azetidinones from 4-formyl-β-lactams. acs.orgacs.org This reaction is noteworthy as it represents a rare instance where a carbon moiety preferentially migrates over a hydrogen atom in the oxidation of an aliphatic aldehyde. acs.orgnih.gov

The oxidation of 4-formyl-β-lactams with meta-chloroperoxybenzoic acid (m-CPBA) proceeds in a simple, efficient, and completely stereoselective manner to yield the corresponding 4-(formyloxy) β-lactams. acs.orgacs.orgresearchgate.net The stereochemistry of the starting β-lactam is fully retained in the product. nih.gov

The nature of the substituents on the β-lactam ring influences the outcome of the rearrangement. For instance, 1-(p-anisyl)-2-azetidinones with alkyl, alkenyl, aryl, or alkyloxy groups at the C3 position exclusively form 4-(formyloxy) β-lactams. acs.orgnih.gov However, the presence of amide or acetoxy substituents at C3 can lead to a mixture of 4-(formyloxy) and 4-carboxy β-lactams. acs.orgnih.gov In some cases, particularly with 1-alkyl-substituted 2-azetidinones, the formation of the carboxy derivative is the exclusive outcome. acs.orgnih.gov

These 4-(formyloxy)-2-azetidinones serve as valuable intermediates for the synthesis of other β-lactam derivatives, including 4-unsubstituted β-lactams, through intermediates like β-hydroxy amides. acs.orgnih.gov

Table 1: Baeyer-Villiger Oxidation of 4-Formyl-β-lactams

| Starting Material (4-Formyl-β-lactam) | Oxidizing Agent | Product (4-(Formyloxy)-β-lactam) | Key Features |

|---|---|---|---|

| 1-(p-anisyl)-3-alkyl-4-formyl-2-azetidinone | m-CPBA | 1-(p-anisyl)-3-alkyl-4-(formyloxy)-2-azetidinone | Exclusive formation, stereoselective |

| 1-(p-anisyl)-3-alkenyl-4-formyl-2-azetidinone | m-CPBA | 1-(p-anisyl)-3-alkenyl-4-(formyloxy)-2-azetidinone | Exclusive formation, stereoselective |

| 1-(p-anisyl)-3-aryl-4-formyl-2-azetidinone | m-CPBA | 1-(p-anisyl)-3-aryl-4-(formyloxy)-2-azetidinone | Exclusive formation, stereoselective |

Highly Diastereoselective Allylic Azide (B81097) Formation and Isomerization in Azetidinone Systems

The introduction of an azide group into the allylic position of a β-lactam can be achieved with high diastereoselectivity. The reaction of 3-alkenyl-3-bromo-azetidin-2-ones with sodium azide proceeds via a stereoselective anti-SN2' attack. nih.gov This initially forms a mixture of diastereomeric allylic azides that are in rapid equilibrium. nih.govresearchgate.net

A subsequent nih.govnih.gov-sigmatropic rearrangement of these allylic azides occurs with complete stereocontrol. nih.govresearchgate.net This rearrangement allows the equilibrium to be shifted preferentially towards the thermodynamically more stable diastereomer, leading to the synthesis of 3-(2'-amino)-β-lactams with high purity. nih.gov The stereochemical outcome of the initial azide attack and the subsequent rearrangement are critical for controlling the final product's configuration. nih.govnih.gov

Metal-Catalyzed Cycloisomerization to Carbapenems from 4-(2-Propynyl)azetidinones

Metal catalysts, particularly those based on silver and gold, are effective in promoting the cycloisomerization of 4-(2-propynyl)azetidinones to form the carbapenem ring system. researchgate.netunimi.itdeepdyve.com Silver-mediated cyclization of 4-(2-propynyl)azetidinones leads to the formation of Δ²-carbapenems. researchgate.netresearchgate.net This process is stereospecific, meaning that a stereodefined starting material will yield a specific stereoisomer of the carbapenem product. researchgate.netresearchgate.net

Gold(III) chloride has also been shown to catalyze the cyclization of 4-allenyl-2-azetidinones, which can be synthesized from the corresponding 4-(2-propynyl) derivatives. unimi.it These metal-catalyzed reactions proceed through the activation of the alkyne or allene (B1206475) moiety towards intramolecular nucleophilic attack by the β-lactam nitrogen. unimi.it

Electrophilic and Nucleophilic Reactivity of the 2-Propenyl Side Chain

The 2-propenyl (allyl) side chain at the C4 position of the 2-azetidinone ring provides a versatile handle for a variety of chemical transformations involving both electrophilic and nucleophilic reagents.

The double bond of the propenyl group can act as a nucleophile, reacting with various electrophiles. For instance, ozonolysis of the double bond can be used to cleave the side chain, a reaction that has been applied to allylic azides derived from azetidinones. nih.gov Halogenating agents can also react with the double bond, leading to the formation of halonium ions which can then be trapped by internal or external nucleophiles.

Conversely, the allylic position of the propenyl group is susceptible to nucleophilic attack, particularly when a suitable leaving group is present. This is exemplified by the allylic azide formation discussed previously, which proceeds via an SN2' mechanism. nih.gov Furthermore, organometallic reagents can be employed to achieve allylic additions. For example, indium-mediated allylation of 4-acetoxy-2-azetidinone (B1196147) provides a route to derivatized cyclopentenes with high regio- and diastereoselectivity. nih.gov These reactions often proceed through the formation of an allylindium species which then reacts with an electrophilic precursor. nih.gov

The reactivity of the propenyl side chain can also be harnessed in metal-catalyzed cross-coupling reactions. For example, rhodium-catalyzed reactions of α-diazoketones with compounds containing a C=S bond can lead to complex cycloadducts, where the allyl group can participate in subsequent rearrangements. uzh.ch

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Azetidinone, 4-(2-propenyl)- |

| 4-(Formyloxy)-2-azetidinone |

| 4-Formyl-β-lactam |

| meta-Chloroperoxybenzoic acid (m-CPBA) |

| 4-Carboxy-β-lactam |

| 1-(p-anisyl)-2-azetidinone |

| β-Hydroxy amide |

| 3-Alkenyl-3-bromo-azetidin-2-one |

| Sodium azide |

| 3-(2'-Amino)-β-lactam |

| 4-(2-Propynyl)azetidinone |

| Δ²-Carbapenem |

| 4-Allenyl-2-azetidinone |

| Gold(III) chloride |

| 4-Acetoxy-2-azetidinone |

| Allylindium |

Diastereoselective Control in Azetidinone Formation and Derivatization

The diastereoselectivity in the synthesis of 4-allyl-2-azetidinones is a well-explored area, with both substrate-controlled and reagent-controlled methods being pivotal in dictating the final stereochemical outcome.

The inherent stereochemistry of the starting materials, whether in the imine or the ketene precursor, plays a decisive role in the stereochemical course of the Staudinger cycloaddition, a cornerstone reaction for β-lactam synthesis. The use of chiral auxiliaries attached to either the imine or the ketene is a widely adopted strategy to induce diastereoselectivity. researchgate.net For instance, imines derived from chiral amines or aldehydes can effectively guide the stereochemical outcome of the cycloaddition. nih.gov Similarly, the use of a chiral group on the acid chloride precursor to the ketene can direct the stereoselectivity of the reaction. rsc.org

In the context of derivatization, the stereochemistry at the C4 position of an existing azetidinone ring can direct the stereoselective introduction of an allyl group at the C3 position. Research has shown that a chiral auxiliary at the C4 position of an azetidine-2,3-dione (B12860077) can control the stereochemistry of the newly formed C3-substituted C3-hydroxy quaternary center during metal-mediated allylation reactions. acs.org The bulky chiral auxiliary effectively blocks one face of the carbonyl group, leading to the preferential delivery of the propenylmetal species to the less hindered face. nih.gov

The nature of the reagents also significantly impacts diastereoselectivity. In the Staudinger reaction, the electronic properties of the substituents on both the imine and the ketene influence the relative stereochemistry (cis or trans) of the resulting β-lactam. organic-chemistry.org Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams, while the opposite substitution pattern favors trans-β-lactams. organic-chemistry.org

The following table summarizes the influence of substrate and reagent stereochemistry on the diastereoselective synthesis of substituted azetidinones.

| Reaction Type | Chiral Element | Position of Chirality | Effect on Stereoselectivity | Reference |

| Staudinger Cycloaddition | Chiral Auxiliary | Imine or Ketene Precursor | Induces diastereoselectivity in the formation of the β-lactam ring. | researchgate.netnih.govrsc.org |

| Metal-Mediated Allylation | Chiral Auxiliary | C4 of Azetidine-2,3-dione | Controls the stereochemistry of the new C3 stereocenter. | nih.govacs.org |

| Staudinger Cycloaddition | Substituent Electronics | Imine and Ketene | Influences the cis/trans selectivity of the β-lactam product. | organic-chemistry.org |

Lewis acids and various metal mediators are instrumental in controlling the stereoselectivity of allylation reactions on azetidinone systems. The Lewis acid-promoted addition of allyltrimethylsilane to enantiopure azetidine-2,3-diones has been shown to proceed with high diastereoselectivity, affording homoallylic alcohols as single diastereoisomers. acs.org For example, the use of TiCl₄ as a Lewis acid in the reaction of 3α-chloro-3-phenylthioazetidin-2-ones with allyltrimethylsilane leads to a highly stereoselective C-3 allylation, yielding 3α-allyl-3-phenylthioazetidin-2-ones. researchgate.net

Different metal mediators in Barbier-type reactions can also exhibit varied diastereoselectivities. acs.org The choice of metal can influence the facial selectivity of the nucleophilic attack of the allyl group onto the azetidinone electrophile. This stereocontrol is often rationalized by the formation of a chelated intermediate, which dictates the trajectory of the incoming nucleophile.

The table below presents examples of stereocontrol achieved through the use of Lewis acids and metal mediators in the allylation of azetidinone derivatives.

| Azetidinone Substrate | Allylating Agent | Mediator | Stereochemical Outcome | Reference |

| Enantiopure Azetidine-2,3-diones | Allyltrimethylsilane | Lewis Acid (e.g., TiCl₄) | Single diastereoisomers of homoallylic alcohols. | acs.org |

| 3α-Chloro-3-phenylthioazetidin-2-ones | Allyltrimethylsilane | Lewis Acid (e.g., TiCl₄) | Highly stereoselective C-3 allylation. | researchgate.net |

| Azetidine-2,3-diones | Allyl Bromide | Various Metal Mediators | Varied diastereoselectivities depending on the metal used. | acs.org |

Enantioselective Approaches to 4-(2-Propenyl) Azetidinone Chirality

The development of enantioselective methods for the synthesis of 4-(2-propenyl)-2-azetidinones is a significant area of research, aiming to produce these chiral building blocks in high enantiomeric excess without relying on classical resolution techniques.

A prominent strategy involves the catalytic asymmetric Staudinger reaction. This approach utilizes a chiral catalyst to control the stereochemical outcome of the [2+2] cycloaddition between a ketene and an imine. Planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) have been demonstrated to be effective enantioselective catalysts for the Staudinger reaction, facilitating the coupling of a variety of ketenes and imines with excellent stereoselection and yield. nih.govorganic-chemistry.org Similarly, cinchona alkaloids, such as benzoylquinine, have been employed as chiral organocatalysts in the presence of a proton sponge to afford β-lactams with high enantiomeric excess and diastereomeric ratios. nih.gov This catalytic approach represents a significant advancement in the synthesis of optically active β-lactams. organic-chemistry.org

Another powerful method is the synergistic use of multiple catalysts. For instance, an asymmetric multicomponent reaction involving a copper-catalyzed Kinugasa reaction and a palladium-catalyzed allylic alkylation has been developed for the synthesis of α-quaternary chiral β-lactams with high enantioselectivity. researchgate.net This strategy allows for the simultaneous formation of multiple stereocenters with a high degree of control.

The following table highlights some enantioselective approaches for the synthesis of chiral β-lactams.

| Catalytic System | Reaction Type | Key Features | Reference |

| Planar-chiral PPY derivative | Staudinger Reaction | Effective for a range of ketenes and imines, high enantioselectivity. | nih.govorganic-chemistry.org |

| Cinchona Alkaloid (e.g., benzoylquinine) | Staudinger Reaction | High enantiomeric excess and diastereomeric ratios. | nih.gov |

| Synergistic Cu/Pd Catalysis | Kinugasa/Allylic Alkylation | Synthesis of α-quaternary chiral β-lactams with high enantioselectivity. | researchgate.net |

Mechanistic Insights into Stereoselectivity in Azetidinone Synthesis and Reactions

Understanding the mechanisms that govern stereoselectivity is crucial for the rational design of synthetic strategies. In the context of the Staudinger reaction, the formation of a zwitterionic intermediate is a key mechanistic feature. organic-chemistry.org The relative stereochemistry (cis or trans) of the resulting β-lactam is determined by the competition between two pathways for this intermediate: direct ring closure and isomerization of the imine moiety followed by ring closure. organic-chemistry.org The rates of these competing pathways are influenced by the electronic nature of the substituents on the ketene and the imine. Electron-donating groups on the ketene accelerate the direct ring closure, favoring the formation of the cis-β-lactam. organic-chemistry.org Conversely, electron-withdrawing groups on the ketene slow down this step, allowing for isomerization and leading to the preferential formation of the trans-β-lactam. organic-chemistry.org

In Lewis acid-mediated reactions, the stereochemical outcome is often rationalized by the formation of a specific intermediate complex. For example, in the Lewis acid-promoted C-3 substitution of 3-chloro-3-phenylthioazetidin-2-ones, the stereospecificity is proposed to arise from an SN2 mechanism involving a Lewis acid-coordinated intermediate. researchgate.net

For metal-mediated allylations, chelation control is a frequently invoked model to explain the observed stereoselectivity. The metal ion can coordinate to both the azetidinone carbonyl and a substituent on the ring, creating a rigid cyclic transition state. This pre-organization dictates the face from which the allylating agent can approach, thereby controlling the stereochemistry of the newly formed bond.

The table below summarizes the key mechanistic factors influencing stereoselectivity in the synthesis and reactions of azetidinones.

| Reaction | Key Mechanistic Feature | Factors Influencing Stereoselectivity | Reference |

| Staudinger Reaction | Zwitterionic Intermediate | Competition between direct ring closure and isomerization; electronic effects of substituents. | organic-chemistry.org |

| Lewis Acid-Mediated Substitution | Lewis Acid-Coordinated Intermediate | SN2-type mechanism. | researchgate.net |

| Metal-Mediated Allylation | Chelation Control | Formation of a rigid, cyclic transition state. | acs.org |

Quantum Chemical Studies on Azetidinone Derivatives

Quantum chemical calculations have become indispensable for elucidating the fundamental properties of azetidinone derivatives. These methods allow for a detailed examination of the electronic landscape of these molecules, which governs their reactivity and interactions.

Density Functional Theory (DFT) is a cornerstone of computational studies on azetidinones, widely used to determine molecular descriptors and predict reactivity. siftdesk.orgresearchgate.net Methods like B3LYP with basis sets such as 6-31G(d) are commonly employed to optimize molecular geometries and calculate various electronic properties. siftdesk.org These calculations reveal that the strained four-membered β-lactam ring possesses unique electronic characteristics compared to acyclic amides, making the carbonyl group more susceptible to nucleophilic attack. bhu.ac.in

Molecular Electrostatic Potential (MEP) analysis is a crucial tool for identifying reactive sites within a molecule. mwjscience.com For azetidinone derivatives, MEP maps illustrate the distribution of charge, highlighting regions of negative potential (typically around the carbonyl oxygen) that are susceptible to electrophilic attack and regions of positive potential (around the carbonyl carbon and N-H protons) that are prone to nucleophilic attack. mwjscience.com This information is vital for predicting how a molecule like 4-(2-propenyl)-2-azetidinone would interact with other reagents.

Reduced Density Gradient (RDG) analysis helps in visualizing and understanding non-covalent interactions within and between molecules. dntb.gov.ua This is particularly important for understanding intermolecular forces, such as hydrogen bonding, which can influence crystal packing and substrate-receptor interactions.

Electron Localization Function (ELF) analysis provides a detailed picture of electron pairing and localization, offering insights into chemical bonding. niscpr.res.in Studies on the Staudinger reaction to form azetidinones have used ELF analysis to understand the bonding changes that occur along the reaction pathway, helping to explain the observed stereoselectivity. mdpi.comgrowingscience.com This topological analysis can delineate the nature of covalent bonds and lone pairs within the 4-(2-propenyl)-2-azetidinone structure, revealing the electron distribution that dictates its chemical behavior. niscpr.res.in

| Computational Method | Information Yielded | Relevance to 4-(2-propenyl)-2-azetidinone |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, molecular descriptors (e.g., energy of frontier orbitals, dipole moment), vibrational frequencies. siftdesk.orgresearchgate.net | Predicts stable conformations and provides quantitative measures of reactivity. |

| Molecular Electrostatic Potential (MEP) | Identifies sites for nucleophilic and electrophilic attack by mapping charge distribution. mwjscience.com | Highlights the reactive centers, such as the electrophilic carbonyl carbon and the nucleophilic allyl group. |

| Reduced Density Gradient (RDG) | Visualizes weak non-covalent interactions like hydrogen bonds and van der Waals forces. dntb.gov.ua | Elucidates intermolecular interactions that influence physical properties and biological interactions. |

| Electron Localization Function (ELF) | Maps electron localization to describe chemical bonding and lone pairs. niscpr.res.inmdpi.com | Provides a detailed understanding of the bonding within the strained β-lactam ring and the alkenyl side chain. |

Computational models, primarily based on DFT, are frequently used to predict and rationalize the regio- and diastereoselectivity of reactions that form or involve azetidinones. researchgate.netrsc.org For instance, in the Staudinger reaction (the [2+2] cycloaddition of a ketene and an imine), the stereochemical outcome (cis vs. trans) is a critical issue. arkat-usa.org

Computational studies have shown that the diastereoselectivity arises from a competition between the direct electrocyclic ring closure of an initial zwitterionic intermediate to form the cis product, and its isomerization to a more stable intermediate that then closes to the trans product. arkat-usa.org The relative energy barriers of these competing pathways, calculated using DFT, can accurately predict the observed product ratios. Factors influencing this selectivity include the steric and electronic properties of substituents on both the ketene and the imine. mdpi.comarkat-usa.org

Similarly, for Diels-Alder reactions involving diene-substituted azetidinones (structurally related to the 4-(2-propenyl) derivative), computational models have successfully explained the observed regioselectivity. researchgate.net By comparing the activation energies of different possible reaction pathways, researchers can determine the most likely product. researchgate.net These models often consider solvent effects to better mimic experimental conditions. researchgate.netresearchgate.net For metal-catalyzed reactions, such as the palladium-catalyzed ring-opening of aziridines (a related N-heterocycle), computational studies have rationalized how the choice of ligand can switch the regioselectivity of the reaction. acs.org

| Reaction Type | Selectivity Issue | Computational Approach & Findings |

|---|---|---|

| Staudinger Cycloaddition | Diastereoselectivity (cis/trans) | DFT calculations on zwitterionic intermediates reveal that selectivity depends on the competition between direct ring closure (cis) and isomerization followed by closure (trans). mdpi.comarkat-usa.org |

| Nitroso Diels-Alder | Regioselectivity | Ab initio and DFT calculations of transition state energies for different regioisomeric pathways correctly predict the observed product distribution. researchgate.net |

| Mannich Reaction | Diastereoselectivity | DFT models of azetidin-2-one-tethered imines help explain the diastereomeric ratios of the resulting β-amino acid esters. researchgate.net |

| Pd-Catalyzed Ring Opening | Regioselectivity | Computational analysis of the catalytic cycle shows that ligand-substrate interactions in the transition state control the site of nucleophilic attack. acs.org |

Mechanistic Pathway Analysis for Azetidinone Transformations

Understanding the detailed step-by-step mechanisms of reactions is crucial for controlling reaction outcomes and designing new synthetic methods. Computational chemistry provides the tools to map these complex pathways.

The most common method for synthesizing the 2-azetidinone core is the Staudinger [2+2] cycloaddition of a ketene with an imine. mdpi.com Mechanistic studies, supported by extensive DFT calculations, have established that this is generally not a concerted process. mdpi.comarkat-usa.org The reaction proceeds through a two-step mechanism:

Nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. mdpi.comarkat-usa.org

Conrotatory 4π-electrocyclization of this intermediate to form the β-lactam ring. arkat-usa.org

The stereoselectivity of the reaction is determined in this second step. arkat-usa.org DFT calculations have also been used to investigate more complex variations, such as tandem Wolff rearrangement–Staudinger cycloadditions, where a ketene is generated in situ. mdpi.comresearchgate.net In some cases, these studies have proposed novel intermediates, such as 1,3-oxazin-4-ones, that were not previously considered in the classical Staudinger mechanism. mdpi.comresearchgate.net

The significant ring strain of the β-lactam ring (approximately 10-15 kcal/mol) makes it susceptible to ring-opening reactions, a property fundamental to the action of penicillin antibiotics. bhu.ac.inrsc.org These reactions typically involve nucleophilic attack at the highly electrophilic carbonyl carbon, followed by cleavage of the acyl-nitrogen (C2-N1) bond. bhu.ac.in Common examples include:

Base-catalyzed hydrolysis: This yields β-amino acids. bhu.ac.in

Reaction with amines: This produces β-amino amides. bhu.ac.in

Reaction with alcohols: Acid-catalyzed ring cleavage provides β-amino esters. bhu.ac.in

Reduction: Using strong reducing agents like lithium aluminium hydride (LiAlH₄) cleaves the ring to afford γ-amino alcohols. bhu.ac.in

Computational studies have also elucidated more complex rearrangement pathways. For instance, the photochemical rearrangement of azetidine ketones can lead to ring expansion to form pyrroles. bhu.ac.in In the case of 3-azetidinones, a retro-Claisen ring-opening mechanism has been proposed and studied, initiated by nucleophilic attack on a silyl (B83357) group, which generates the unstable 3-azetidinone that subsequently opens. nih.gov

Transition-metal catalysis offers powerful methods for constructing and transforming azetidinone rings. Computational studies are essential for elucidating the complex catalytic cycles involved. For example, the nickel-catalyzed cycloaddition of 3-azetidinones with dienes or alkynes has been investigated using DFT. nih.govtishreen.edu.sy A proposed mechanism involves the following key steps:

Oxidative Coupling: The Ni(0) catalyst couples with the carbonyl group of the 3-azetidinone and the unsaturated partner (e.g., a diene) to form a nickelacyclic intermediate. nih.gov

β-Carbon Elimination: The strained C-C bond of the azetidinone ring cleaves, expanding the ring and forming a new intermediate. nih.gov

Reductive Elimination: This final step releases the product and regenerates the active Ni(0) catalyst.

Quantum mechanical investigations have explored different potential pathways, such as initial coordination of the nickel to the carbonyl carbon versus the α-carbon, concluding that the former is more likely based on the calculated electrophilic and nucleophilic indices of the reactants. tishreen.edu.sy These computational analyses provide a detailed understanding of the catalytic cycle, rationalize observed product distributions, and guide the development of new and improved catalysts. acs.orgnih.gov

Structure-Reactivity Relationships and Computational Models in Azetidinone Chemistry

The chemical reactivity and biological activity of β-lactam antibiotics, including 2-azetidinone derivatives, are intrinsically linked to the strained four-membered ring. Computational chemistry has become an indispensable tool for understanding the nuanced relationships between the structure of these compounds and their reactivity. By modeling molecular geometries, electronic properties, and reaction pathways, researchers can predict and rationalize the behavior of azetidinone systems.

The reactivity of the 2-azetidinone ring is significantly influenced by the nature of the substituents at various positions. The substitution at the N1, C3, and C4 positions can modulate the ring strain, the electrophilicity of the carbonyl carbon, and the stability of reaction intermediates, thereby dictating the compound's susceptibility to nucleophilic attack and subsequent ring-opening.

In the context of 4-substituted 2-azetidinones, such as 4-(2-propenyl)-2-azetidinone, the substituent at the C4 position plays a crucial role in defining the stereochemistry and conformational preferences of the ring. This, in turn, affects its interaction with biological targets like enzymes. For instance, the stereoselective synthesis of trans-3-allyl-β-lactams has been achieved through the Staudinger reaction, with the trans configuration being confirmed by 1H NMR spectroscopy, showing a characteristic small coupling constant for the H-4 proton. nih.gov

Computational models, particularly those based on Density Functional Theory (DFT), are widely employed to investigate the electronic structure and reactivity of azetidinone derivatives. These models allow for the calculation of various molecular descriptors that correlate with the compound's activity.

Detailed Research Findings

Quantitative Structure-Activity Relationship (QSAR) studies combined with DFT calculations have proven effective in predicting the biological activity of azetidinone derivatives. In one such study on a series of azetidinones derived from dapsone, molecular descriptors were calculated at the B3LYP/6-31G(d) level of theory to develop models that could predict antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa. siftdesk.org This approach highlights the power of computational methods in rational drug design by linking specific structural features to biological outcomes.

Mechanistic studies on the hydrolysis of β-lactams, a key reaction in their mode of action and degradation, have also been extensively modeled. Semi-empirical molecular orbital methods have been used to examine the methanolysis of various β-lactam ring systems. These studies have revealed that the preferred reaction pathway involves an N-protonated transition state, and the calculated reactivity trends often parallel the observed structure-activity relationships of β-lactam antibiotics. cdnsciencepub.com

The synthesis of functionalized β-lactams often involves complex stereoselective reactions. For example, the metal-promoted allylation of azetidine-2,3-diones provides an entry to 3-substituted 3-hydroxy-β-lactams. The regiochemical and stereochemical outcomes of these reactions are influenced by steric effects, which can be rationalized through computational modeling of the transition states. acs.org

Furthermore, computational analyses have been instrumental in understanding the reactivity of novel β-lactam systems. For instance, the Ferrier-Petasis rearrangement of 4-(vinyloxy)azetidin-2-ones, which serves as an entry to carbapenams and carbacephams, has been studied to understand the underlying reaction mechanism promoted by trimethylsilyl triflate. researchgate.net

Table 1: Representative Computational Data for Azetidinone Derivatives from DFT Studies

| Parameter | Description | Typical Value/Observation | Reference |

|---|---|---|---|

| Bond Length (N1-C2) | Length of the amide bond in the β-lactam ring. | ~1.38 - 1.42 Å | bohrium.com |

| Bond Length (C2=O) | Length of the carbonyl bond. | ~1.21 - 1.23 Å | bohrium.com |

| Pyramidalization at N1 | Deviation of the nitrogen atom from planarity. | Higher pyramidalization correlates with increased reactivity. | cdnsciencepub.com |

| HOMO-LUMO Gap | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A smaller gap generally indicates higher reactivity. | researchgate.net |

| Mulliken Atomic Charges | Distribution of electron density on atoms. | The carbonyl carbon (C2) typically has a significant positive charge, indicating its electrophilicity. | siftdesk.org |

| Molecular Electrostatic Potential (MEP) | Visual representation of the electrostatic potential on the molecule's surface. | Negative potential (red) is concentrated around the carbonyl oxygen, indicating a site for electrophilic attack. Positive potential (blue) is often found near the ring protons. | bohrium.com |

This table is illustrative and compiles typical data from computational studies on various azetidinone derivatives. The exact values would vary for 4-(2-propenyl)-2-azetidinone.

Strategic Applications in Complex Organic Synthesis

2-Azetidinone, 4-(2-Propenyl)- as a Privileged Synthetic Intermediate

The inherent ring strain and the presence of a modifiable side chain make 4-allyl-2-azetidinone a valuable starting material for a variety of synthetic targets. Its utility stems from its ability to serve as a foundational scaffold that can be elaborated into more complex structures or cleaved to generate other important functional groups.

Building Blocks for β-Lactam Architectures

The 2-azetidinone core is the defining feature of numerous antibiotic classes, including penicillins, cephalosporins, and carbapenems. Synthetic chemists utilize functionalized β-lactams like 4-allyl-2-azetidinone as synthons to build novel and more complex β-lactam-containing molecules. The allyl group at the C-4 position is particularly amenable to various chemical modifications, allowing for the introduction of diverse substituents and the construction of more elaborate molecular frameworks.

Recent synthetic strategies have focused on creating analogues of combretastatin (B1194345) A-4, a potent anticancer agent, by replacing its central ethylene (B1197577) bridge with a 2-azetidinone scaffold. In these syntheses, the β-lactam ring serves as a rigid core to which different aryl groups are attached. A series of 3-(prop-1-en-2-yl)azetidin-2-one (B14392877) and 3-allylazetidin-2-one analogues have been synthesized and evaluated for their ability to inhibit tubulin assembly.

Utility as Chiral Auxiliaries and Templates in Asymmetric Synthesis

The application of chiral molecules to control stereochemical outcomes in chemical reactions is a cornerstone of modern asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter(s) have been established, the auxiliary is removed and can ideally be recovered for reuse. While various classes of compounds, such as oxazolidinones and camphorsultams, have been extensively studied and successfully employed as chiral auxiliaries in a wide range of asymmetric reactions, including aldol (B89426) additions, alkylations, and Diels-Alder reactions, the utility of "2-Azetidinone, 4-(2-propenyl)-," also known as 4-allyl-β-lactam, in this specific capacity is not documented in the scientific literature.

Extensive searches of chemical databases and scholarly articles have not yielded specific examples or detailed research findings where 4-(2-propenyl)-2-azetidinone is utilized as a chiral auxiliary to induce stereoselectivity in a reaction on a separate molecular scaffold. The existing body of research on chiral β-lactams primarily focuses on their synthesis as target molecules of intrinsic biological or synthetic interest, rather than their application as removable and recoverable chiral directing groups.

In a typical application of a chiral auxiliary, the auxiliary is first covalently attached to a prochiral substrate, for instance, through an N-acylation reaction. The resulting chiral adduct then undergoes a diastereoselective reaction, where the stereocenter(s) on the auxiliary direct the approach of a reagent to one face of the molecule, leading to the preferential formation of one diastereomer. Finally, the newly formed stereogenic center(s) are retained in the product after the cleavage of the auxiliary.

While the synthesis of enantiomerically pure 4-allyl-2-azetidinone has been reported, and its subsequent transformations are a subject of study, there is no available data to suggest its successful application as a chiral auxiliary in the manner described above. Consequently, no data tables of diastereomeric ratios or enantiomeric excesses for reactions controlled by this specific β-lactam can be provided. The scientific community has largely focused on other, more established classes of chiral auxiliaries for predictable and high levels of stereochemical control.

Q & A

Q. Q1. What are the established synthetic routes for 4-(2-propenyl)-2-azetidinone, and how do conventional and microwave-assisted methods compare in terms of yield and purity?

Answer: The synthesis of 4-(2-propenyl)-2-azetidinone derivatives typically involves [2+2] cycloaddition reactions between imines and ketenes or via nucleophilic substitution of pre-functionalized azetidinones. Conventional thermal methods (e.g., reflux in anhydrous solvents) often yield 60-75% purity but require prolonged reaction times (8-12 hours). Microwave-assisted synthesis reduces reaction time to 15-30 minutes with improved yields (85-92%) due to enhanced reaction homogeneity and energy efficiency. Comparative studies highlight microwave methods as superior for reducing side products like dimerized alkenes .

Q. Q2. Which spectroscopic techniques are critical for confirming the structural integrity of 4-(2-propenyl)-2-azetidinone derivatives?

Answer: Key techniques include:

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., propenyl group at C4) and confirm β-lactam ring integrity.

- IR Spectroscopy : Stretching frequencies for the β-lactam carbonyl (1750–1800 cm) and propenyl C=C (1640–1680 cm) are diagnostic.

- Mass Spectrometry (HRMS) : Determines molecular ion peaks (e.g., [M+H] at m/z 166.1234 for CHNO) and fragmentation patterns .

Biological Evaluation

Q. Q3. How are antimicrobial activities of 4-(2-propenyl)-2-azetidinone derivatives systematically evaluated in academic research?

Answer: Standard protocols include:

- Disk Diffusion Assays : Screening against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with zones of inhibition compared to controls.

- MIC Determination : Broth microdilution methods (CLSI guidelines) quantify minimal inhibitory concentrations (MICs), often ranging from 8–64 µg/mL for active derivatives.

- Mechanistic Studies : β-lactamase stability tests (using nitrocefin hydrolysis) assess resistance profiles .

Advanced Synthetic Optimization

Q. Q4. What strategies are employed to optimize enantiomeric purity in 4-(2-propenyl)-2-azetidinone synthesis?

Answer: Enantioselective methods include:

- Chiral Auxiliaries : Use of (R)- or (S)-configured ketenes to direct stereochemistry during cycloaddition.

- Catalytic Asymmetric Synthesis : Chiral Lewis acids (e.g., BINOL-derived catalysts) achieve enantiomeric excess (ee) >90%.

- Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak® AD-H column) separates enantiomers post-synthesis .

Q. Q5. How can reaction conditions be modified to mitigate side reactions like β-lactam ring opening?

Answer:

- Solvent Selection : Anhydrous dichloromethane or THF minimizes hydrolysis.

- Temperature Control : Maintaining temperatures below 0°C during ketene generation reduces ring degradation.

- Protecting Groups : Temporary protection of the propenyl group (e.g., as a silyl ether) prevents unwanted Michael additions .

Data Analysis and Interpretation

Q. Q6. How should researchers address contradictory results in biological activity data for structurally similar derivatives?

Answer:

- Dose-Response Reassessment : Verify activity across multiple concentrations (e.g., 1–100 µM) to rule out false positives.

- Structural Reanalysis : Confirm substituent positions via X-ray crystallography to exclude regioisomer contamination.

- Mechanistic Profiling : Compare enzyme inhibition kinetics (e.g., IC values for penicillin-binding proteins) to identify outliers .

Q. Q7. What methodologies are used to establish structure-activity relationships (SAR) for 4-(2-propenyl)-2-azetidinone derivatives?

Answer:

- Substituent Scanning : Systematic variation of propenyl substituents (e.g., alkyl vs. aryl groups) and analysis of bioactivity trends.

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to target enzymes like β-lactamases.

- Pharmacophore Mapping : Identify critical functional groups (e.g., β-lactam carbonyl, propenyl hydrophobicity) using QSAR models .

Stability and Degradation Studies

Q. Q8. What analytical techniques are recommended to assess the thermal stability of 4-(2-propenyl)-2-azetidinone under storage conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Measures decomposition onset temperatures (typically >150°C for azetidinones).

- Accelerated Stability Testing : Storage at 40°C/75% RH for 4 weeks, followed by HPLC purity checks.

- Degradation Pathway Analysis : LC-MS identifies breakdown products (e.g., ring-opened amides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products